molecular formula C16H20N2O3 B12908659 [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)- CAS No. 89143-16-8

[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-

Cat. No.: B12908659
CAS No.: 89143-16-8
M. Wt: 288.34 g/mol
InChI Key: YGXQBALCQCKHAB-UHFFFAOYSA-N
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Description

1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bipyrrolidine core with an ethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE involves several steps, typically starting with the preparation of the bipyrrolidine core. One common method involves the [2+2] ketene-imine cycloaddition (Staudinger reaction), which is used to form the azetidinone intermediates . These intermediates are then treated with ceric ammonium nitrate to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and molar equivalents of reagents to achieve high yields and purity.

Chemical Reactions Analysis

1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE undergoes various chemical reactions, including:

Common reagents used in these reactions include ceric ammonium nitrate, iron powder, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE involves its interaction with specific molecular targets and pathways. The compound’s bipyrrolidine core and ethoxyphenyl group allow it to bind to various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE can be compared with similar compounds such as:

The uniqueness of 1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE lies in its bipyrrolidine core, which provides distinct chemical and biological properties compared to these similar compounds.

Properties

CAS No.

89143-16-8

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H20N2O3/c1-2-21-13-7-5-12(6-8-13)18-15(19)11-14(16(18)20)17-9-3-4-10-17/h5-8,14H,2-4,9-11H2,1H3

InChI Key

YGXQBALCQCKHAB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC3

Origin of Product

United States

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